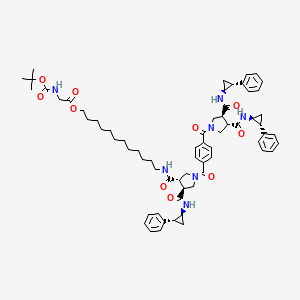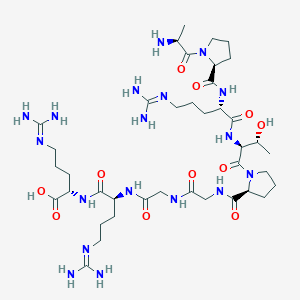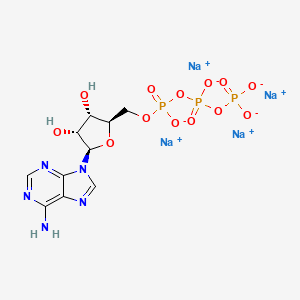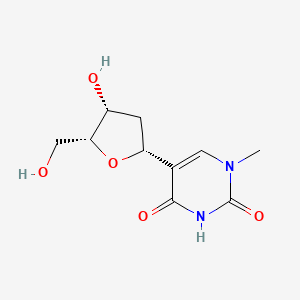
Pseudothymidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pseudothymidine is a modified nucleoside analog of thymidine, where the natural 2-deoxyribose sugar is replaced with a carbocyclic moiety. This modification enhances its stability and resistance to enzymatic degradation while maintaining its ability to participate in nucleic acid synthesis and regulatory processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pseudothymidine can be synthesized through various chemical reactions involving the modification of thymidine. One common method involves the use of a carbocyclic moiety to replace the natural 2-deoxyribose sugar in the thymine nucleoside structure . The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
Pseudothymidine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound may result in the formation of oxidized nucleoside derivatives, while substitution reactions may yield various modified nucleosides .
Wissenschaftliche Forschungsanwendungen
Pseudothymidine has a wide range of scientific research applications, including:
Wirkmechanismus
Pseudothymidine exerts its effects by incorporating into DNA strands during replication. Its carbocyclic moiety provides enhanced stability and resistance to enzymatic degradation, allowing it to participate in nucleic acid synthesis and regulatory processes. The molecular targets include DNA polymerases, which recognize this compound as a substrate and incorporate it into the growing DNA strand .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thymidine: The natural nucleoside with a 2-deoxyribose sugar.
2’-Deoxypseudouridine: Another modified nucleoside with a different sugar moiety.
5-Methyl-2’-Deoxypseudouridin: A similar compound with a methyl group at the 5-position.
Uniqueness of Pseudothymidine
This compound is unique due to its carbocyclic moiety, which provides enhanced stability and resistance to enzymatic degradation compared to other nucleosides. This makes it a valuable tool in scientific research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C10H14N2O5 |
|---|---|
Molekulargewicht |
242.23 g/mol |
IUPAC-Name |
5-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5/c1-12-3-5(9(15)11-10(12)16)7-2-6(14)8(4-13)17-7/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7-,8-/m1/s1 |
InChI-Schlüssel |
AMDJRICBYOAHBZ-BWZBUEFSSA-N |
Isomerische SMILES |
CN1C=C(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)CO)O |
Kanonische SMILES |
CN1C=C(C(=O)NC1=O)C2CC(C(O2)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



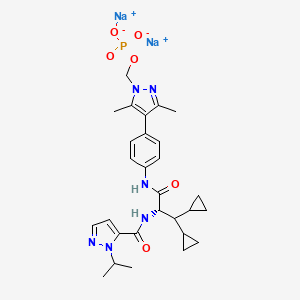

![N-(benzenesulfonyl)-2-[1-benzyl-2-(2-methylpropyl)-3-oxamoylindol-4-yl]oxypropanamide](/img/structure/B10831965.png)
![(1R)-1-[7-[[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]amino]-1,6-naphthyridin-2-yl]-1-(1-methylpiperidin-4-yl)ethanol](/img/structure/B10831968.png)
![5-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidine-2,4-dione](/img/structure/B10831977.png)
![4-[2-[8-[(4-Fluorophenyl)methyl]-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-5-yl]-2-oxoethyl]bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B10831979.png)
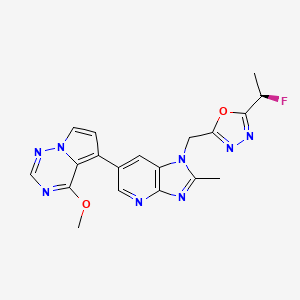
![Propan-2-yl 2-[[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-phenoxyphosphoryl]amino]-2-methylpropanoate](/img/structure/B10831996.png)
![N-[1-[(2S,3S,4S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B10832007.png)
![diazanium;[[(2R,3R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B10832009.png)
